2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide
Description
2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dimethoxy groups and an imidazole ring, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14(2)20-22-12-13-24(20)16-10-8-15(9-11-16)23-21(25)19-17(26-3)6-5-7-18(19)27-4/h5-14H,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLZMIQEOXZDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethoxy groups are introduced through methylation reactions, while the imidazole ring is incorporated via cyclization reactions. Common reagents used in these reactions include methyl iodide for methylation and various catalysts for cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and signaling pathways. The compound may also interact with receptors and proteins, modulating their functions and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}acetamide
- 2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}phenylacetamide
Uniqueness
Compared to similar compounds, 2,6-dimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide exhibits unique properties due to the presence of both dimethoxy groups and the imidazole ring
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
